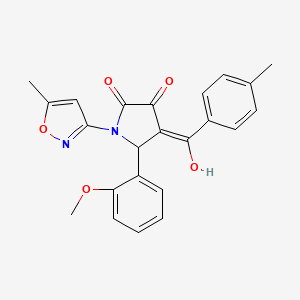

![molecular formula C8H7N3S B2970568 Imidazo[1,2-a]pyridine-3-carbothioamide CAS No. 91982-91-1](/img/structure/B2970568.png)

Imidazo[1,2-a]pyridine-3-carbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

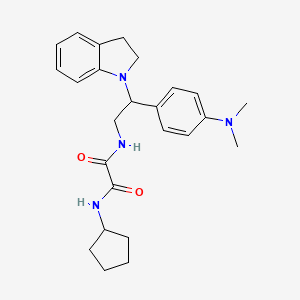

Imidazo[1,2-a]pyridine-3-carbothioamide is a chemical compound with the CAS Number: 91982-91-1 . It has a molecular weight of 177.23 . This compound is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A protocol has been developed to functionalize the C-3 position of imidazo[1,2-a]pyridine through a three-component, decarboxylation reaction involving imidazo[1,2-a]pyridine, glyoxalic acid, and boronic acid .Molecular Structure Analysis

The molecular structure of this compound is characterized by a fused bicyclic 5–6 heterocycle . The InChI Code is 1S/C8H7N3S/c9-8(12)6-5-10-7-3-1-2-4-11(6)7/h1-5H,(H2,9,12) and the InChI key is VIPNMBHAQAOKBD-UHFFFAOYSA-N .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can be functionalized via radical reactions . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature .Scientific Research Applications

Therapeutic Agent Development

Imidazo[1,2-a]pyridine has been identified as a "drug prejudice" scaffold with various applications in medicinal chemistry. It has potential in developing anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, and insecticidal agents. This scaffold is also present in several marketed pharmaceuticals such as zolimidine and zolpidem, highlighting its significance in drug development (Deep et al., 2016).

Antifungal Activities

Novel imidazo[1,2-a]pyridines have been synthesized and evaluated for their antifungal activities against various strains including Microsporum gypseum and Candida albicans. This indicates its potential in developing antifungal therapeutics (Göktaş et al., 2014).

Synthesis and Functionalization

Research has focused on developing new methods for the synthesis of imidazo[1,2-a]pyridines using mild reaction conditions and inexpensive catalysts. This is crucial for enhancing its biological activity and application in pharmaceuticals (Ravi & Adimurthy, 2017).

Anticancer Properties

Imidazo[1,2-a]pyridine derivatives have shown significant anticancer activities, inhibiting various tumor cell lines and enzymes related to cancer growth. Some of these derivatives are under clinical trials, indicating their potential as novel anticancer agents (Goel et al., 2016).

Pharmacological Applications

This compound's pharmacological properties have been extensively studied, particularly in relation to enzyme inhibitors, receptor ligands, and anti-infectious agents. This highlights its diverse potential in medicinal applications (Enguehard-Gueiffier & Gueiffier, 2007).

Antiviral Agents

Imidazo[1,2-a]pyridines bearing a thioether side chain have shown pronounced activity against human cytomegalovirus and varicella-zoster virus, suggesting their use as antiviral agents (Gueiffier et al., 1998).

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridine-3-carbothioamide is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry . It has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . The compound has been found to target several proteins, including Signal Transducer and Activator of Transcription 3 (STAT3) , and ATP-binding cassette transporters (ABCB1 and ABCG2) .

Mode of Action

The compound interacts with its targets through various mechanisms. For instance, it acts as a dual-target inhibitor of ABCB1 and ABCG2 . These transporters are involved in drug efflux, and their inhibition can enhance the efficacy of other drugs. The compound also inhibits STAT3, a protein involved in cell growth and apoptosis .

Biochemical Pathways

This compound affects several biochemical pathways. Its inhibition of STAT3 can impact the JAK-STAT signaling pathway, which is involved in cell growth, differentiation, and apoptosis . The compound’s inhibition of ABC transporters can affect drug transport and metabolism pathways .

Pharmacokinetics

Its structural analogs have been found to exhibit good bioavailability and stability

Result of Action

The inhibition of ABC transporters by this compound can enhance the efficacy of other drugs by preventing their efflux from cells . Its inhibition of STAT3 can lead to the suppression of cell growth and induction of apoptosis , which could be beneficial in the treatment of cancers.

Safety and Hazards

Future Directions

Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to the broad spectrum of biological activity profiles displayed . They are recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . Therefore, the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core is a promising area of research .

Biochemical Analysis

Biochemical Properties

Imidazo[1,2-a]pyridine-3-carbothioamide interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to show in vitro anti-TB activity against replicating and non-replicating tuberculosis strains

Cellular Effects

This compound has shown to have effects on various types of cells and cellular processes. For example, it has been found to inhibit the growth of certain cancer cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action at the molecular level is still under study.

Temporal Effects in Laboratory Settings

It has been observed that it has a long-lasting inhibitory effect on bovine Babesia parasites in vitro growth up to 4 days after treatment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been reported to show significant activity against tuberculosis in BALB/c mice infected with Mtb H37Rv

Metabolic Pathways

Properties

IUPAC Name |

imidazo[1,2-a]pyridine-3-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c9-8(12)6-5-10-7-3-1-2-4-11(6)7/h1-5H,(H2,9,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIPNMBHAQAOKBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C=C1)C(=S)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

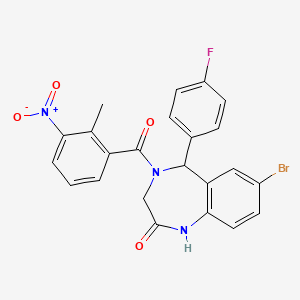

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methoxybenzyl)propanamide](/img/structure/B2970487.png)

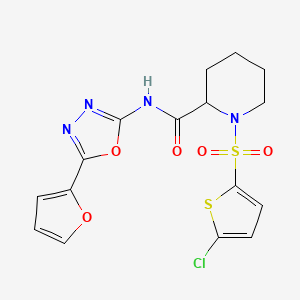

![{[2-chloro-4-(2,4-difluorophenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2970492.png)

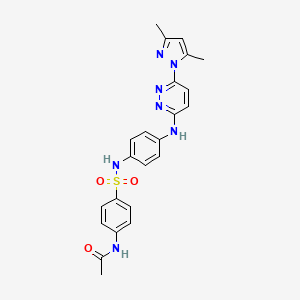

![Methyl 3-(2,6-dichlorophenyl)-5-(2-(3-(2,6-dichlorophenyl)-4-hydroxyisoxazolo[4,5-c]pyridin-7-yl)vinyl)-4-isoxazolecarboxylate](/img/structure/B2970500.png)

![ethyl 9-oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B2970506.png)

![N-benzyl-2-({5-benzyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2970507.png)

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)pyrrolidine-1-sulfonamide](/img/structure/B2970508.png)